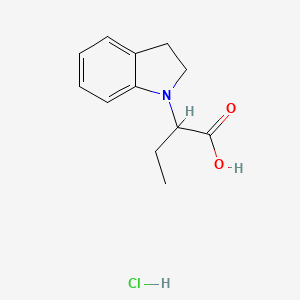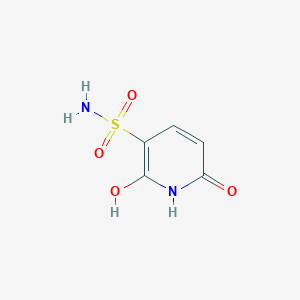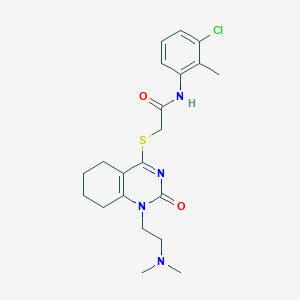![molecular formula C19H18N6O4 B2930070 N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide CAS No. 1396810-88-0](/img/structure/B2930070.png)
N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C19H18N6O4 and its molecular weight is 394.391. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroscience Research
VU0541520-1 may serve as a valuable tool in neuroscience research due to its potential effects on neural pathways. It could be used to study synaptic transmission, neural plasticity, and neurodegenerative diseases. By understanding how VU0541520-1 interacts with neural receptors, researchers can gain insights into the treatment of conditions like Alzheimer’s and Parkinson’s disease .
Pharmacology
In pharmacology, VU0541520-1 could be investigated for its pharmacokinetics and pharmacodynamics. It might be used to develop new medications by studying its absorption, distribution, metabolism, and excretion (ADME) profiles. This compound could also help in understanding drug-drug interactions and optimizing dosing regimens .
Biochemistry
Biochemists could explore VU0541520-1 for its enzyme interaction, particularly in enzyme inhibition or activation studies. This could lead to the development of new biochemical assays or therapeutic agents targeting specific metabolic pathways .
Medicinal Chemistry
VU0541520-1 has implications in medicinal chemistry for the design and synthesis of new drug candidates. It could be used as a lead compound for structure-activity relationship (SAR) studies, helping to identify molecular frameworks that are most effective in interacting with biological targets .
Toxicology
Toxicologists might find VU0541520-1 useful in assessing the safety profile of new chemical entities. It can be used in studies to determine the toxic threshold and identify any potential adverse effects on biological systems .
Molecular Biology
In molecular biology, VU0541520-1 could be used in gene expression studies or as a molecular probe to understand cellular processes. It might also have applications in the development of new techniques for DNA/RNA manipulation or as a part of novel diagnostic tools .
Analytical Chemistry
Analytical chemists could utilize VU0541520-1 in the development of new analytical methods. It could serve as a standard in chromatography, spectrometry, or as a reagent in chemical assays to detect or quantify other substances .
Environmental Science
Finally, VU0541520-1 might have applications in environmental science, such as in the development of sensors for pollutant detection or in the study of chemical effects on ecosystems. It could also be used in the remediation processes to remove or neutralize environmental contaminants .
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-3-28-15-7-5-4-6-14(15)21-17(26)11-25-19(27)24-9-8-13(10-16(24)22-25)18-20-12(2)23-29-18/h4-10H,3,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWACVVVUISUNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CC(=CC3=N2)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine](/img/structure/B2929991.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide](/img/structure/B2929992.png)


![N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2929997.png)





![1'-((4-Chlorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2930009.png)